3-[({3-[(Thiophen-2-ylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid
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Overview
Description
3-[({3-[(Thiophen-2-ylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid is a complex organic compound that features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene and its derivatives are known for their significant applications in medicinal chemistry and material science . This compound is of interest due to its potential biological activities and its role in various chemical reactions.
Preparation Methods
The synthesis of 3-[({3-[(Thiophen-2-ylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Chemical Reactions Analysis
3-[({3-[(Thiophen-2-ylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling is a key reaction for forming carbon–carbon bonds in this compound.
Scientific Research Applications
3-[({3-[(Thiophen-2-ylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s biological activities make it a candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-[({3-[(Thiophen-2-ylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring in the compound is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities .
Comparison with Similar Compounds
3-[({3-[(Thiophen-2-ylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid can be compared with other thiophene-based compounds, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the unique properties of this compound.
Properties
Molecular Formula |
C19H14N2O4S |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
3-[[3-(thiophene-2-carbonylamino)benzoyl]amino]benzoic acid |
InChI |
InChI=1S/C19H14N2O4S/c22-17(20-15-7-2-5-13(11-15)19(24)25)12-4-1-6-14(10-12)21-18(23)16-8-3-9-26-16/h1-11H,(H,20,22)(H,21,23)(H,24,25) |
InChI Key |
XROMSNNVKZCXLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C(=O)NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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